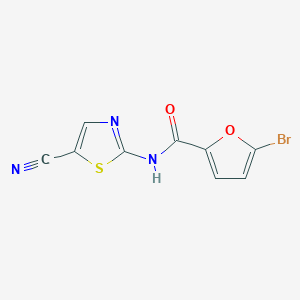

5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide is a chemical compound . It is a solid substance . Its empirical formula is C9H7BrN2O2S and its molecular weight is 287.13 .

Molecular Structure Analysis

The molecular structure of 5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide can be represented by the SMILES string O=C(NC1=NC=C©S1)C2=CC=C(Br)O2 . This indicates that the compound contains a furan ring substituted at the 2-position with an anilide .Physical and Chemical Properties Analysis

5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide is a solid substance . Its empirical formula is C9H7BrN2O2S and its molecular weight is 287.13 .Aplicaciones Científicas De Investigación

Antiprotozoal Agents

One study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting with compounds related to "5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide." These compounds showed strong DNA affinities and exhibited significant in vitro activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis of Diimino-Furans

Another research endeavor involved the palladium-catalyzed cyclization of bromoacrylamides with isocyanides to yield substituted 2,5-diimino-furans. These compounds serve as precursors for maleamides, demonstrating a novel synthetic route that could be beneficial for the development of new chemical entities for various scientific applications (Jiang et al., 2014).

Anti-Bacterial Activities

Research on N-(4-bromophenyl)furan-2-carboxamide derivatives, which share a core structural motif with "5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide," revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This suggests potential applications in addressing bacterial resistance (Siddiqa et al., 2022).

PET Imaging of Microglia

A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed using a related compound. This agent can noninvasively image reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Corrosion Inhibition

Azomethine-functionalized triazole derivatives, synthesized from related furan compounds, were studied for their corrosion inhibiting properties on mild steel in acidic media. This research offers insights into the development of new corrosion inhibitors, highlighting another potential application area (Murmu et al., 2020).

Safety and Hazards

Direcciones Futuras

While specific future directions for the study of 5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide are not available in the retrieved data, similar compounds have been the subject of ongoing research due to their potential biological activities . Further studies could explore these potential activities in more detail.

Mecanismo De Acción

Target of Action

The compound “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” belongs to the class of thiazoles and furan derivatives. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Thiazoles often interact with biological targets through the formation of hydrogen bonds and van der Waals interactions .

Biochemical Pathways

The affected pathways would depend on the specific targets of “this compound”. Thiazoles are involved in a wide range of biological activities, indicating that they may affect multiple pathways .

Pharmacokinetics

The ADME properties of “this compound” would depend on its exact structure. Thiazoles are generally well-absorbed and can be designed to have good bioavailability .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazoles have been found to have antimicrobial, antifungal, antiviral, and antineoplastic effects .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Thiazoles are generally stable under physiological conditions .

Propiedades

IUPAC Name |

5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3O2S/c10-7-2-1-6(15-7)8(14)13-9-12-4-5(3-11)16-9/h1-2,4H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMQSOPBGSVFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)NC2=NC=C(S2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)

![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2700799.png)

![1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2700804.png)

![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)

![4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2700813.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)